(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride
Overview
Description
(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride: is a chemical compound with the molecular formula C₇H₁₂Cl₂N₂O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an aminomethyl group attached to a pyridine ring, which is further connected to a methanol group. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-pyridinemethanol.
Aminomethylation: The 2-pyridinemethanol undergoes aminomethylation using formaldehyde and ammonium chloride to introduce the aminomethyl group.
Hydrochloride Formation: The resulting (6-(Aminomethyl)pyridin-2-yl)methanol is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The compound is purified using crystallization or recrystallization techniques to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in substitution reactions where the aminomethyl or methanol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Primary amines, alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on biological pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the methanol group.
(6-(Aminomethyl)pyridin-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(6-(Aminomethyl)pyridin-2-yl)methanol: The base compound without the dihydrochloride form.
Uniqueness:
- The presence of both aminomethyl and methanol groups in (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride provides unique chemical reactivity and binding properties.
- The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
[6-(aminomethyl)pyridin-2-yl]methanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-4-6-2-1-3-7(5-10)9-6;;/h1-3,10H,4-5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUZVEXVZDPLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CO)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-67-7 | |
Record name | [6-(aminomethyl)pyridin-2-yl]methanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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